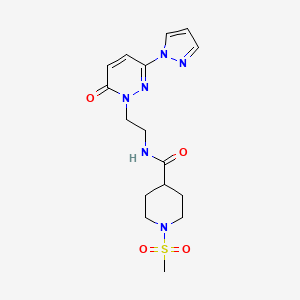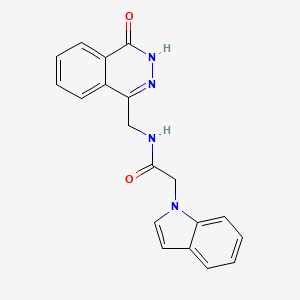
1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a complex organic compound notable for its diverse potential applications in chemistry and pharmacology. Its structure, characterized by multiple functional groups, enables a variety of synthetic and reactive possibilities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide involves a multi-step process that integrates several types of organic reactions, including nucleophilic substitution, condensation, and oxidation. A common synthetic route begins with the preparation of piperidine-4-carboxylic acid, followed by methylsulfonation, and subsequent attachment of the pyrazole and pyridazine moieties through a series of amide bond formations and cyclizations.
Industrial Production Methods: : Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts can be employed. Maintaining stringent control over temperature, pressure, and pH levels is crucial in large-scale operations.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: : Conversion of the methylsulfonyl group to sulfone derivatives.
Reduction: : Reduction of the pyridazinone ring to dihydropyridazine intermediates.
Substitution: : Nucleophilic substitution at the carboxamide and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) under mild acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.
Substitution: : Use of bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Major Products: : Oxidation and reduction of the original compound yield a variety of derivatives, each with potential applications in different fields. Common products include sulfone derivatives and dihydropyridazine intermediates.
Scientific Research Applications
1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide has notable potential in various scientific research fields:
Chemistry: : Utilized as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological systems and its efficacy as a ligand in protein binding studies.
Medicine: : Investigated for its therapeutic properties, particularly in the treatment of inflammatory and neurological disorders due to its multi-functional groups.
Industry: : Used in the development of novel materials and as a catalyst in specific organic reactions.
Mechanism of Action
The mechanism of action for this compound often involves its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites of certain proteins, altering their function and leading to therapeutic effects. Pathways involved include inhibition of enzyme activity or modulation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Compared to other similar compounds:
1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide: stands out due to its unique pyrazole and pyridazine rings which provide distinct chemical properties.
Similar Compounds: : Piperidine carboxamides, pyrazole derivatives, and pyridazine analogues. Each of these has their own distinct functional groups which influence their reactivity and application.
Conclusion
This compound is a compound with intriguing applications and complex synthesis methods. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a valuable subject of study.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-27(25,26)20-10-5-13(6-11-20)16(24)17-8-12-22-15(23)4-3-14(19-22)21-9-2-7-18-21/h2-4,7,9,13H,5-6,8,10-12H2,1H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXGQYVLGUHNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2987048.png)

![13-fluoro-5-(3-methoxyphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2987050.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2987055.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2987057.png)

![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2987061.png)

![4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2987063.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987064.png)

